Theobromine

Übersicht

Beschreibung

Theobromine, also known as xantheose, is a naturally occurring alkaloid compound belonging to the xanthine family. It is primarily found in the seeds of the cacao tree (Theobroma cacao), which is used to make chocolate products. The name “this compound” is derived from the Greek roots “theo” (meaning “god”) and “broma” (meaning “food”), signifying its historical association with the divine treat of chocolate .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen:

- Theobromin kann aus Xanthine, einer verwandten Verbindung, synthetisiert werden. Hermann Emil Fischer berichtete erstmals 1882 über diese Synthese.

- Der Prozess umfasst spezifische chemische Reaktionen, einschließlich Demethylierung und Oxidation, die zur Bildung von Theobromin führen .

- Theobromin ist in Kakaobohnen natürlich reichlich vorhanden. Die industrielle Produktion umfasst hauptsächlich die Extraktion aus Kakaomasse während der Schokoladenherstellung.

- Theobromin wird auch als Zusatzstoff in Kosmetika verwendet .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

- Theobromin kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von der jeweiligen Transformation ab.

- Die Reaktionen von Theobromin führen zu Derivaten mit veränderten funktionellen Gruppen oder Positionen am Purinring.

- Eine detaillierte Analyse spezifischer Produkte würde weitere Untersuchungen erfordern.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential in Obesity Management

Recent studies have indicated that theobromine may play a significant role in obesity management. It has been shown to improve lipid profiles, aid in asthma treatment, lower blood pressure, and regulate gut microbiota. The mechanisms through which this compound exerts its anti-obesity effects include:

- Browning of White Adipose Tissue : this compound stimulates the conversion of white fat to brown fat, which is more metabolically active.

- Activation of Lipolysis : It enhances fat breakdown while reducing adipogenesis (the formation of fat cells).

- Anti-inflammatory Properties : this compound exhibits anti-inflammatory effects that may contribute to weight management by reducing chronic inflammation associated with obesity .

Case Studies and Research Findings

- In vitro studies have demonstrated that this compound can significantly reduce body weight gain in animal models .

- A clinical trial indicated that dietary this compound intake was associated with improved HDL cholesterol levels, suggesting cardiovascular benefits alongside weight management .

Respiratory Health Applications

This compound has been recognized for its potential benefits in respiratory diseases. Unlike caffeine, it does not inhibit mediators of inflammation directly but targets poly(ADP-ribose) polymerase-1, which is involved in inflammatory responses. This unique action may help alleviate symptoms of asthma and reduce neovascularization associated with tumor growth .

Clinical Insights

- A study highlighted that this compound reduced neovascularization in animal models of asthma, indicating its potential as an adjunctive therapy for respiratory conditions .

- Its efficacy in improving respiratory function has been noted in various trials, emphasizing the need for further exploration in clinical settings.

Cardiovascular Benefits

This compound's impact on cardiovascular health is notable. It has been shown to lower blood pressure and improve lipid profiles by increasing HDL cholesterol levels while decreasing LDL cholesterol concentrations. These effects are crucial for reducing cardiovascular disease risk.

Research Evidence

- A study found that this compound intake led to a significant increase in serum HDL cholesterol concentrations, which is beneficial for heart health .

- Another investigation into its pharmacological effects revealed that this compound could inhibit uric acid crystallization, potentially aiding in conditions like gout and kidney stones .

Cognitive Function Enhancement

Emerging research suggests that this compound may enhance cognitive function. Higher dietary intake of the compound has been linked to improved cognitive performance, likely due to its ability to cross the blood-brain barrier and influence adenosine receptors similarly to caffeine .

Supporting Studies

- A clinical trial indicated a positive correlation between this compound consumption and cognitive functioning improvements among participants .

- The compound's neuroprotective properties are being investigated as potential therapeutic avenues for neurodegenerative diseases.

Antioxidant Properties

The antioxidant effects of this compound have been documented extensively. It plays a role in reducing oxidative stress by scavenging free radicals, which contributes to its protective effects against various diseases.

Experimental Findings

- Studies using cell lines have shown that this compound significantly suppresses reactive oxygen species (ROS) production, indicating its potential as an antioxidant agent .

- The compound's ability to modulate oxidative stress pathways may offer protective benefits against cancer development and progression.

Summary Table of this compound Applications

Wirkmechanismus

- Theobromine’s primary targets include adenosine receptors, affecting smooth muscle relaxation and vasodilation.

- It also acts as a mild diuretic and stimulant .

Vergleich Mit ähnlichen Verbindungen

Theophyllin: Ähnlich wie Theobromin, aber mit unterschiedlichen pharmakologischen Wirkungen (wird als Bronchodilatator verwendet).

Koffein: Ein weiteres Xanthin-Alkaloid, das als Stimulans stärker wirkt.

Paraxanthin: und 7-Methylxanthin : Unterscheiden sich in der Position der Methylgruppe.

Biologische Aktivität

Theobromine, a methylxanthine found primarily in cocoa beans, has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its mechanisms of action, therapeutic applications, and implications for human health.

This compound shares structural similarities with caffeine and exhibits several pharmacological effects through various mechanisms:

- Adenosine Receptor Antagonism : this compound acts as an antagonist to adenosine receptors, which plays a role in modulating mood and cognitive function. This mechanism is similar to that of caffeine but is less potent .

- Phosphodiesterase Inhibition : this compound inhibits phosphodiesterase (PDE), particularly PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can enhance neuronal functions and support learning and memory by activating the cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, particularly in respiratory conditions. It modulates airway reactivity and may reduce neovascularization associated with tumor growth .

Therapeutic Applications

The therapeutic potential of this compound has been investigated in various contexts:

- Respiratory Health : Research indicates that this compound may alleviate cough symptoms by suppressing airway hyperreactivity. Its ability to inhibit PDE4 has been linked to bronchodilation and improved respiratory function .

- Cardiovascular Benefits : Clinical studies suggest that this compound can increase high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol levels, contributing to cardiovascular health . A clinical trial indicated that this compound, rather than flavonoids, was responsible for these effects in cocoa products .

- Hepatic Steatosis : A recent study found a negative correlation between this compound intake and hepatic steatosis in young adults. Higher consumption of this compound was associated with lower liver fat accumulation, suggesting potential benefits for metabolic health .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cough Suppression : In a study by Mokry et al. (2009), this compound's anti-inflammatory effects were linked to its ability to modulate airway reactivity. This suggests its potential as a therapeutic agent for chronic cough conditions .

- Liver Health : A study utilizing NHANES data from 2017-2020 found that higher this compound intake correlated with reduced liver fat among participants aged 18-45. This relationship was particularly strong in women and white individuals, indicating demographic variations in response to the compound .

- Neuroprotective Effects : Animal studies have shown that this compound can enhance learning behavior through its action on cAMP/CREB/BDNF pathways. Mice fed a diet supplemented with this compound exhibited improved cognitive functions compared to controls .

Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Mokry et al. (2009) | Cough suppression | This compound reduces airway hyperreactivity through PDE inhibition. |

| NHANES Study (2024) | Hepatic steatosis | Higher this compound intake linked to lower liver fat in young adults. |

| Animal Study (2023) | Neuroprotection | This compound enhances learning behavior via cAMP/CREB/BDNF pathways. |

Eigenschaften

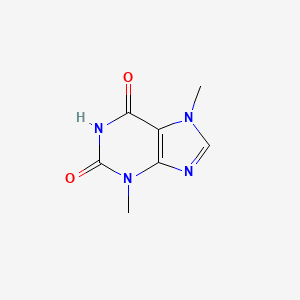

IUPAC Name |

3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPQBXQYLJRXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | theobromine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Theobromine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026132 | |

| Record name | Theobromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate. This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP. It is now thought that xanthines such as caffeine and theobromine act as antagonist at adenosine-receptors within the plasma membrane of virtually every cell. As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release. This explains the stimulatory effects of xanthine derivatives such as theobromine and caffeine. Blockade of the adenosine A1 receptor in the heart leads to the accelerated, pronounced "pounding" of the heart upon caffeine intake. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles | |

CAS No. |

83-67-0 | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theobromine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | theobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | theobromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Theobromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theobromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOBROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBD445WZ5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

675 °F (NTP, 1992), 357 °C | |

| Record name | THEOBROMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theobromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01412 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,7-Dimethylxanthine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theobromine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Theobromine, a methylxanthine similar to caffeine, primarily acts as a non-selective adenosine receptor antagonist. [, , ] It also inhibits phosphodiesterase activity, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. These actions contribute to its various physiological effects, including smooth muscle relaxation, diuresis, and stimulation of the central nervous system. [, , , ]

A: [] Research suggests that this compound inhibits adipocyte differentiation, primarily during the early stages of adipogenesis. It achieves this by regulating the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) via the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase/c-Jun N-terminal kinase (ERK/JNK) signaling pathways. [, , ]

A: [] In vitro studies indicate that this compound may have anti-inflammatory effects in the context of obesity. It has been shown to reduce the levels of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-1β (IL-1β) in a model mimicking the interaction between mature adipocytes and macrophages. []

ANone: this compound, also known as 3,7-dimethylxanthine, has the following structural characteristics:

- Spectroscopic data: [, , ] Characterized by specific peaks in UV, IR, and NMR spectra, facilitating its identification and quantification in various matrices.

A: [, ] Yes, certain Pseudomonas species can convert caffeine to this compound through N-demethylation. This microbial biotransformation offers a potentially sustainable and cost-effective alternative to chemical synthesis. Research has focused on optimizing fermentation conditions and genetically engineering strains to enhance this compound yield. [, ]

A: [] Yes, computational chemistry techniques like molecular modeling and docking studies have been employed to investigate the interactions of this compound with various biological targets, such as adenosine receptors. []

A: [] QSAR (Quantitative Structure-Activity Relationship) models, developed using computational approaches, can be utilized to predict the biological activity of this compound and its derivatives. These models correlate structural features with biological effects, providing insights for drug discovery and optimization. []

A: [, ] The position and number of methyl groups on the xanthine ring significantly influence this compound's binding affinity for adenosine receptors and its subsequent pharmacological activity. For example, the addition of a methyl group at the N1 position can alter its selectivity towards specific adenosine receptor subtypes.

ANone: While information on specific this compound formulations is limited within the provided abstracts, the following general principles apply:

A: [] Various formulation strategies can be employed to enhance this compound's solubility and bioavailability, such as complexation with cyclodextrins, salt formation, or incorporation into nanoparticles.

A: [, , ] this compound is well-absorbed after oral ingestion, reaching peak plasma concentrations within a few hours. It is primarily metabolized in the liver, primarily via N-demethylation and oxidation pathways, leading to the formation of metabolites like 3,7-dimethyluric acid and 3-methylxanthine. [, ]

A: [, ] The elimination half-life of this compound in humans is approximately 6-10 hours. This relatively long half-life, compared to caffeine, can lead to its accumulation with repeated consumption.

A: [, ] Yes, animal studies have shown that this compound can increase ambulatory activity in mice and potentially enhance the effects of stimulants like methamphetamine and cocaine. [, ]

ANone: While generally considered safe for human consumption in moderate amounts, high doses of this compound can be toxic, particularly to animals.

A: [, ] this compound toxicity can manifest as gastrointestinal distress, cardiac arrhythmias, seizures, and even death in severe cases. Sensitivity to this compound varies significantly between species, with dogs being particularly susceptible.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.